![molecular formula C13H13F2NO2 B7536810 2,2-Difluoro-2-(5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-yl)acetamide](/img/structure/B7536810.png)
2,2-Difluoro-2-(5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-yl)acetamide
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Overview
Description
2,2-Difluoro-2-(5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-yl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a difluoroacetamide group attached to a highly intricate bicyclic framework, which includes an oxahexacyclo structure. The presence of fluorine atoms and the rigid bicyclic system contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the Bicyclic Core: The initial step involves constructing the hexacyclic core through a series of cyclization reactions. This can be achieved using Diels-Alder reactions, followed by intramolecular cyclizations.
Introduction of the Oxa Group: The oxa group is introduced via selective oxidation reactions, often using reagents like m-chloroperbenzoic acid (mCPBA).
Attachment of the Difluoroacetamide Group: The final step involves the introduction of the difluoroacetamide moiety. This can be accomplished through nucleophilic substitution reactions using difluoroacetic anhydride or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2,2-Difluoro-2-(5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for high-performance polymers.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-yl)acetamide involves its interaction with specific molecular targets. The difluoroacetamide group can form strong hydrogen bonds and interact with active sites of enzymes or receptors. The rigid bicyclic structure may enhance binding affinity and selectivity, leading to specific biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroacetamide: Lacks the complex bicyclic structure, making it less rigid and potentially less selective in its interactions.
Hexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecane:
Oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecane: Similar bicyclic core but without the difluoroacetamide functionality.
Uniqueness
The uniqueness of 2,2-Difluoro-2-(5-oxahexacyclo[54102,603,1004,809,12]dodecan-4-yl)acetamide lies in its combination of a rigid bicyclic structure with a highly reactive difluoroacetamide group
Properties
IUPAC Name |
2,2-difluoro-2-(5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO2/c14-13(15,11(16)17)12-8-3-1-2-4-5(3)9(12)7(4)10(18-12)6(2)8/h2-10H,1H2,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISNZAYWGAKTPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C1C5C2C6C3C4C5(O6)C(C(=O)N)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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